molecular formula C24H27N B14320017 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine CAS No. 106793-28-6

2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine

Cat. No.: B14320017
CAS No.: 106793-28-6
M. Wt: 329.5 g/mol
InChI Key: VNBUJAVNYGRPRS-UHFFFAOYSA-N
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Description

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an ethyl group at the 4’ position and a pentyl-substituted pyridine ring at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then be reacted with a suitable electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions that are optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-pentylpyridine is unique due to the presence of both the ethyl-substituted biphenyl core and the pentyl-substituted pyridine ring. This combination of structural features imparts distinct chemical and biological properties that are not found in simpler biphenyl derivatives.

Properties

CAS No.

106793-28-6

Molecular Formula

C24H27N

Molecular Weight

329.5 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)phenyl]-5-pentylpyridine

InChI

InChI=1S/C24H27N/c1-3-5-6-7-20-10-17-24(25-18-20)23-15-13-22(14-16-23)21-11-8-19(4-2)9-12-21/h8-18H,3-7H2,1-2H3

InChI Key

VNBUJAVNYGRPRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC

Origin of Product

United States

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